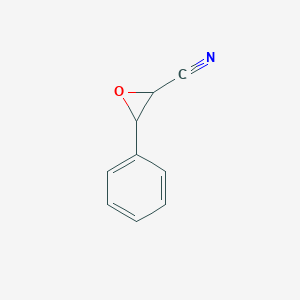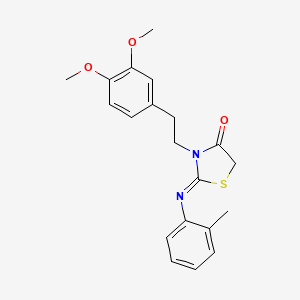
Magnesium bromide phenoxide (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenoxymagnesium bromide is an organometallic compound that belongs to the class of Grignard reagents. These reagents are characterized by the presence of a carbon-magnesium bond and are widely used in organic synthesis to form carbon-carbon bonds. Phenoxymagnesium bromide is particularly useful due to its reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Phenoxymagnesium bromide is typically prepared by the reaction of bromobenzene with magnesium metal in an anhydrous ether solvent. The reaction is initiated by the addition of a small amount of iodine to activate the magnesium. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{Br} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{MgBr} ]
This reaction must be carried out under anhydrous conditions to prevent the Grignard reagent from reacting with water, which would deactivate it .
Analyse Chemischer Reaktionen
Phenoxymagnesium bromide undergoes a variety of chemical reactions, primarily nucleophilic addition reactions. Some of the key reactions include:
Addition to Carbonyl Compounds: Phenoxymagnesium bromide reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Reaction with Carbon Dioxide: When reacted with carbon dioxide, phenoxymagnesium bromide forms benzoic acid after an acidic workup.
Formation of Arylboronic Acids: It reacts with borate esters to form arylboronic acids, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Phenoxymagnesium bromide has numerous applications in scientific research, including:
Organic Synthesis: It is widely used to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical drugs due to its ability to form carbon-carbon bonds efficiently.
Material Science: It is used in the preparation of polymers and other advanced materials.
Environmental Chemistry: Phenoxymagnesium bromide is employed in carbon capture and utilization processes, where it helps convert carbon dioxide into useful products.
Wirkmechanismus
The mechanism of action of phenoxymagnesium bromide involves its role as a nucleophile. The carbon-magnesium bond in the compound is highly polarized, with the carbon atom carrying a partial negative charge. This makes the carbon atom highly nucleophilic, allowing it to attack electrophilic centers in other molecules. For example, in the reaction with carbonyl compounds, the nucleophilic carbon of phenoxymagnesium bromide attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is then protonated to form an alcohol .
Vergleich Mit ähnlichen Verbindungen
Phenoxymagnesium bromide is similar to other Grignard reagents such as methylmagnesium bromide and phenylmagnesium bromide. it is unique in its ability to form phenyl derivatives, which are valuable in various synthetic applications. Some similar compounds include:
Methylmagnesium Bromide (CH₃MgBr): Used for forming carbon-carbon bonds with methyl groups.
Phenylmagnesium Bromide (C₆H₅MgBr): Similar to phenoxymagnesium bromide but used for different synthetic purposes.
Ethylmagnesium Bromide (C₂H₅MgBr): Used for forming carbon-carbon bonds with ethyl groups.
Phenoxymagnesium bromide stands out due to its specific reactivity and the types of products it can form, making it a valuable tool in organic synthesis.
Eigenschaften
CAS-Nummer |
35770-74-2 |
|---|---|
Molekularformel |
C6H5BrMgO |
Molekulargewicht |
197.31 g/mol |
IUPAC-Name |
magnesium;bromide;phenoxide |
InChI |
InChI=1S/C6H6O.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-5,7H;1H;/q;;+2/p-2 |
InChI-Schlüssel |
MDICRVQYTYKOIL-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)[O-].[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14694820.png)




![4-[(3-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B14694853.png)


